Crustacean Cardioactive Peptide

Description

Properties

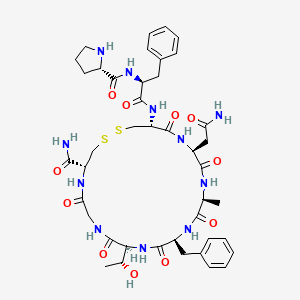

IUPAC Name |

(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAKWTJOHSDJOA-HNGYRCOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core: A Technical Guide to the Primary Structure of Crustacean Cardioactive Peptide (CCAP)

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary structure of Crustacean Cardioactive Peptide (CCAP), a highly conserved neuropeptide pivotal in regulating various physiological processes in arthropods. This document outlines the fundamental molecular characteristics, the experimental methodologies used for its elucidation, and its primary signaling cascade, offering a valuable resource for professionals in neuroscience, endocrinology, and pharmacology.

Executive Summary

This compound (CCAP) is a nonapeptide renowned for its cardioacceleratory functions in crustaceans and insects. Its highly conserved nature across a wide range of species underscores its fundamental biological importance. This guide details its primary amino acid sequence, significant post-translational modifications, and key quantitative data. Furthermore, it provides a summary of the experimental protocols employed to determine this structure and visualizes the peptide's signaling pathway, offering a foundational tool for future research and drug development endeavors.

Primary Structure and Physicochemical Properties

The primary structure of CCAP is a cyclic nonapeptide with the definitive amino acid sequence: Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 .[1] This structure is characterized by two critical post-translational modifications:

-

C-terminal Amidation: The carboxyl terminus is amidated, a common feature in neuropeptides that enhances stability and biological activity.[1]

-

Disulfide Bridge: A disulfide bond is formed between the cysteine residues at positions 3 and 9 (Cys3-Cys9), creating a cyclic structure essential for its biological function.[1]

These features contribute to a highly conserved and stable molecular architecture.

Quantitative Data Summary

The following table summarizes the key quantitative and structural data for this compound.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 | [1] |

| One-Letter Code | PFCNAFTGC-NH2 | [1] |

| Molecular Formula | C42H57N11O11S2 | [1] |

| Molar Mass | ~956.10 g/mol | [1] |

| Post-Translational Modifications | C-terminal amidation, Disulfide bridge (Cys3-Cys9) | [1] |

Experimental Protocols for Structural Determination

The elucidation of CCAP's primary structure involves a multi-step process encompassing purification, sequencing, and confirmation of post-translational modifications.

Workflow for CCAP Structural Determination

The following diagram illustrates the typical experimental workflow for determining the primary structure of CCAP.

Purification Protocol

-

Tissue Extraction: CCAP is typically isolated from the pericardial organs or central nervous system of crustaceans like the shore crab (Carcinus maenas).[1][2] The tissue is homogenized in an appropriate extraction buffer (e.g., acidified methanol) to preserve the peptide structure and prevent degradation.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The resulting supernatant, containing the peptide fraction, is collected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The supernatant is subjected to several rounds of reversed-phase HPLC (RP-HPLC).[2] A gradient of an organic solvent (e.g., acetonitrile) in water is used to separate peptides based on their hydrophobicity. Fractions are collected and assayed for bioactivity (e.g., cardioacceleratory effect on a semi-isolated heart preparation) to track the peptide of interest.[2] This process is repeated until a single pure peptide peak is obtained.

Sequencing and PTM Analysis

-

Edman Degradation: The purified peptide is subjected to automated Edman degradation to determine the linear amino acid sequence.[3][4] This method sequentially cleaves amino acids from the N-terminus.[3][4] Each cleaved residue is derivatized to a phenylthiohydantoin (PTH)-amino acid and identified via chromatography, allowing for the step-by-step reconstruction of the sequence.[5][6]

-

Mass Spectrometry (MS): The molecular weight of the intact peptide is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the result from Edman degradation and to account for any modifications.[7] The observed mass is compared to the theoretical mass calculated from the amino acid sequence. A difference of approximately 1 Da is indicative of C-terminal amidation.

-

Disulfide Bridge Analysis: To confirm the disulfide linkage, peptide mapping is performed using mass spectrometry under both non-reducing and reducing conditions.[7][8]

-

Under non-reducing conditions , the peptide is enzymatically digested (e.g., with trypsin), and the resulting fragments are analyzed by MS. A single fragment containing both cysteine residues linked together will be observed.

-

Under reducing conditions (e.g., using dithiothreitol), the disulfide bond is cleaved. Subsequent enzymatic digestion and MS analysis will show two separate peptide fragments, each containing one of the cysteine residues. This confirms the presence and location of the disulfide bridge.[8]

-

CCAP Signaling Pathway

CCAP exerts its physiological effects by binding to a specific G-protein-coupled receptor (GPCR) on the surface of target cells.[9][10] This interaction initiates an intracellular signaling cascade that leads to a cellular response. Evidence suggests that the CCAP receptor can couple to G-proteins that activate both the adenylyl cyclase and phospholipase C pathways, leading to the mobilization of two key second messengers: cyclic AMP (cAMP) and intracellular calcium (Ca2+).[11]

As depicted in Figure 2, the binding of CCAP to its receptor can trigger:

-

The Adenylyl Cyclase Pathway: An activated G-protein (likely Gαs) stimulates adenylyl cyclase, which converts ATP into cAMP.[12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

-

The Phospholipase C Pathway: An activated G-protein (likely Gαq) stimulates Phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses to the endoplasmic reticulum, triggering the release of stored Ca2+, while DAG and Ca2+ together activate Protein Kinase C (PKC), which in turn phosphorylates target proteins.[15]

The activation of these parallel pathways allows CCAP to orchestrate a complex and nuanced physiological response in target tissues.

Conclusion

The primary structure of this compound, PFCNAFTGC-NH2, with its characteristic C-terminal amidation and Cys3-Cys9 disulfide bridge, is fundamental to its potent biological activity. The combination of chromatographic purification, Edman degradation, and mass spectrometry has been instrumental in fully characterizing this neuropeptide. Understanding its structure and signaling through GPCR-mediated pathways provides a critical foundation for ongoing research into arthropod physiology and offers potential targets for the development of novel insecticides or aquaculture therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. ehu.eus [ehu.eus]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 7. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and its receptor modulate the ecdysis behavior in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab [frontiersin.org]

- 11. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 13. jackwestin.com [jackwestin.com]

- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Discovery and Isolation of Crustacean Cardioactive Peptide (CCAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a pivotal neuropeptide in arthropods, initially identified for its potent excitatory effects on heart rate and contractility.[1][2][3] This nonapeptide plays a crucial role in a variety of physiological processes beyond cardiac modulation, including the regulation of gut motility, ecdysis (molting), and immune responses.[4] Its highly conserved structure across a wide range of crustacean and insect species underscores its fundamental biological importance.[4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of CCAP, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Initial Isolation

CCAP was first discovered and isolated from the pericardial organs of the shore crab, Carcinus maenas.[3] The pericardial organs, recognized as major neurohemal structures in decapod crustaceans, store and release various cardioactive substances.[6] The initial isolation of CCAP was a significant step in crustacean neuroendocrinology, revealing a novel peptide with a unique amino acid sequence.

Physicochemical Properties

CCAP is a cyclic nonapeptide with the primary amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2).[3][4] Key structural features include a disulfide bridge between the two cysteine residues at positions 3 and 9, which forms a cyclic structure, and a C-terminal amidation.[4] The presence of the C-terminal amide group was confirmed by the peptide's resistance to carboxypeptidase A and Y treatment.[3] The molecular weight of CCAP was determined to be 957 Da.[3]

Data Presentation

Table 1: Physicochemical Properties of CCAP

| Property | Value | Reference |

| Primary Structure | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 | [3][4] |

| Molecular Weight | 957 Da | [3] |

| C-terminus | Amidated | [3] |

| Disulfide Bridge | Between Cys-3 and Cys-9 | [4] |

Table 2: Amino Acid Composition of CCAP

| Amino Acid | Molar Ratio |

| Proline (Pro) | 1 |

| Phenylalanine (Phe) | 2 |

| Cysteine (Cys) | 2 |

| Asparagine (Asn) | 1 |

| Alanine (Ala) | 1 |

| Threonine (Thr) | 1 |

| Glycine (Gly) | 1 |

Table 3: Yield of CCAP from Carcinus maenas

| Tissue Source | Yield per Animal | Reference |

| Two Pericardial Organs | 30-40 pmol | [3] |

Experimental Protocols

Extraction and Purification of CCAP

The purification of CCAP to homogeneity was achieved through a two-step reversed-phase high-performance liquid chromatography (RP-HPLC) procedure.[3]

a. Tissue Extraction:

-

Pericardial organs from the shore crab, Carcinus maenas, are dissected and collected.

-

The tissues are homogenized in an appropriate extraction solution (e.g., acidified methanol) to solubilize the peptides.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.

b. Two-Step RP-HPLC Purification:

-

Step 1 (Initial Separation):

-

Column: A C18 reversed-phase column is typically used for the initial separation of the crude peptide extract.[7][8]

-

Mobile Phase: A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 10% to 80% acetonitrile over 60 minutes.[6]

-

Flow Rate: A flow rate of approximately 0.9 ml/min is maintained.[6]

-

Detection: The eluate is monitored by UV absorbance at 214 nm to detect peptides.

-

Fraction Collection: Fractions are collected at regular intervals (e.g., every 0.9 ml).[6]

-

Bioassay: Each fraction is then subjected to a heart bioassay to identify the cardioactive fractions.

-

-

Step 2 (Final Purification):

-

The bioactive fractions from the first HPLC step are pooled and subjected to a second round of RP-HPLC for final purification.

-

Column: A different selectivity column, such as a diphenyl or a different C18 column, can be used to improve resolution.

-

Mobile Phase: A shallower acetonitrile gradient is employed to achieve high-resolution separation of the target peptide from any remaining contaminants. For example, a 50-minute linear gradient of 0-40% acetonitrile in 0.1% TFA.

-

Flow Rate and Detection: Similar flow rate and detection parameters as in the first step are used.

-

The purity of the final CCAP peak is confirmed by analytical HPLC and subsequent sequencing.

-

Amino Acid Sequencing

The primary structure of the purified CCAP was determined using both manual and automated sequencing techniques.[3]

a. Manual Microsequencing (DABITC/PITC Double-Coupling Method):

-

Coupling: The purified peptide is reacted with 4-(N,N-dimethylamino)azobenzene 4′-isothiocyanate (DABITC) under alkaline conditions to label the N-terminal amino acid. Phenylisothiocyanate (PITC) is also used in this double-coupling approach.

-

Cleavage: The labeled N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), under anhydrous conditions.[9]

-

Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[9]

-

Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[6]

-

Repetition: The cycle of coupling, cleavage, and identification is repeated for the subsequent amino acids in the peptide chain.

b. Automated Gas-Phase Sequencing (Edman Degradation):

-

Sample Preparation: The purified peptide is loaded onto a polybrene-coated glass fiber disc in the sequencer.

-

Reaction Cycle: The automated sequencer performs the Edman degradation chemistry in a cyclical manner.

-

The N-terminal amino acid is reacted with PITC.

-

The resulting derivative is cleaved with TFA.

-

The cleaved anilinothiazolinone (ATZ)-amino acid is extracted.

-

-

Conversion and Analysis: The ATZ-amino acid is automatically converted to the more stable PTH-amino acid, which is then identified by an in-line HPLC system.

Semi-Isolated Crab Heart Bioassay

The biological activity of CCAP was assessed using a semi-isolated heart preparation from Carcinus maenas.[3][6]

-

Preparation: The heart of a crab is carefully dissected, leaving its connections to the cardiac ganglion intact. The heart is then mounted in a perfusion chamber.

-

Perfusion: The heart is continuously perfused with a physiological saline solution that mimics the composition of crab hemolymph.

-

Recording: The contractions of the heart are recorded using a force transducer connected to an oscillographic chart recorder.[6] This allows for the measurement of both the rate (chronotropic effect) and the force (inotropic effect) of the heartbeat.

-

Application of Samples: Aliquots of the HPLC fractions or solutions of synthetic CCAP are added to the perfusion saline.

-

Dose-Response Analysis: To quantify the cardioexcitatory effects, a dose-response curve is constructed by applying a range of CCAP concentrations and measuring the corresponding changes in heart rate and contraction amplitude.[1][2]

Mandatory Visualization

Experimental Workflow for CCAP Isolation and Characterization

Caption: Workflow for the isolation and characterization of CCAP.

CCAP Signaling Pathway

Caption: CCAP signaling through G-protein coupled receptors.

Conclusion

The discovery and isolation of this compound marked a significant advancement in the field of invertebrate neurobiology. The meticulous application of chromatographic purification techniques, coupled with robust sequencing methodologies and targeted bioassays, enabled the complete characterization of this important neuropeptide. The elucidation of its structure and signaling pathways has provided a foundation for understanding its diverse physiological roles and has opened avenues for research into novel pest control strategies and potential pharmacological applications. This guide provides a detailed framework for researchers and professionals seeking to understand or replicate the foundational experiments that brought this crucial signaling molecule to light.

References

- 1. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. hplc.eu [hplc.eu]

- 9. ehu.eus [ehu.eus]

The Multifaceted Roles of Crustacean Cardioactive Peptide (CCAP): A Technical Guide for Researchers

An In-depth Examination of the Core Physiological Functions, Experimental Methodologies, and Signaling Pathways of CCAP in Crustacean Species.

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, nine-amino-acid cyclic neuropeptide that plays a pivotal role in regulating a diverse array of physiological processes in crustaceans and other arthropods.[1] First isolated from the pericardial organs of the shore crab Carcinus maenas, its name reflects its potent cardioacceleratory effects.[1] However, subsequent research has unveiled a much broader spectrum of functions, establishing CCAP as a key neurohormone and neuromodulator involved in processes ranging from molting and gut motility to immune responses and osmoregulation.[2][3] This technical guide provides a comprehensive overview of the physiological roles of CCAP in crustacean species, intended for researchers, scientists, and drug development professionals. It offers a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Physiological Roles of CCAP

CCAP's influence extends to numerous physiological systems in crustaceans. Its functions are mediated through its interaction with a specific G-protein coupled receptor (GPCR), leading to downstream cellular responses.[3][4]

Cardiovascular Regulation

The most well-documented function of CCAP is its potent excitatory effect on the crustacean heart. It acts as both a neurohormone released from the pericardial organs and a neurotransmitter within the cardiac ganglion.[5][6] CCAP induces strong positive inotropic (force of contraction) and chronotropic (rate of contraction) effects on the heart muscle.[5][7] This action is crucial for increasing hemolymph circulation during periods of high metabolic demand, such as stress or activity.

Ecdysis (Molting)

CCAP is an essential component of the hormonal cascade that governs the complex process of ecdysis.[3][8] Its release is precisely timed and is critical for the successful shedding of the old exoskeleton. Knockdown of CCAP or its receptor has been shown to disrupt or inhibit molting in various arthropods, often with lethal consequences.[8] While the precise mechanisms are still under investigation, CCAP is known to be part of a neuropeptide network that orchestrates the stereotyped behaviors associated with ecdysis.

Gut Motility and Digestion

CCAP plays a significant role in regulating the passage of food through the digestive tract. It modulates the pyloric rhythm of the stomatogastric ganglion, which controls the filtering of food particles in the foregut.[1][9] The threshold for CCAP's action on the stomatogastric ganglion is approximately 10-10 M, with effects increasing at higher concentrations.[9] Furthermore, in some insects, CCAP has been shown to stimulate the secretion of digestive enzymes, suggesting a broader role in the digestive process.[10]

Reproduction

Evidence suggests CCAP's involvement in crustacean reproductive processes. In some species, CCAP and its receptor are expressed in the gonads.[2] In insects, CCAP has been shown to stimulate contractions of the oviducts and spermatheca, facilitating fertilization and egg-laying.[1]

Osmoregulation

CCAP has been implicated in the regulation of water and ion balance. Studies on the Pacific white shrimp Litopenaeus vannamei suggest a role for CCAP in freshwater tolerance, indicating its importance in adapting to changes in salinity.[3]

Immune Response

Recent research has uncovered a novel role for CCAP in the crustacean immune system. In the mud crab Scylla paramamosain, CCAP has been shown to be involved in immunoregulation within the hepatopancreas, a vital organ for both digestion and immunity.[2][3] The CCAP signaling system may activate immune-related pathways, such as the P38 MAPK and NF-κB pathways, to combat pathogen infections.[3]

Quantitative Data on CCAP Effects

The following tables summarize key quantitative data regarding the physiological effects of CCAP in various crustacean species.

| Physiological Parameter | Species | CCAP Concentration | Observed Effect | Reference |

| Stomatogastric Ganglion Activity | Cancer borealis (crab) | ~10-10 M | Threshold for activating pyloric rhythms | [9] |

| Stomatogastric Ganglion Activity | Cancer borealis (crab) | 10-10 M to 10-6 M | Increased frequency and altered phase of pyloric motor neuron firing | [1] |

| CCAP Receptor Activation | Rhodnius prolixus (insect) | EC50 = 12.2 ± 1.1 nM | Activation of the CCAP receptor in a functional assay | [4][11] |

| Tissue | Species | CCAP Concentration (pmol/mg protein) | Method | Reference |

| Pericardial Organs | Carcinus maenas (shore crab) | 868 | Radioimmunoassay (RIA) | [12] |

| Brain | Carcinus maenas (shore crab) | ~1.4 | Radioimmunoassay (RIA) | [12] |

| Thoracic Ganglion | Carcinus maenas (shore crab) | ~1.4 | Radioimmunoassay (RIA) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological roles of CCAP.

Cardiovascular Bioassay

Objective: To measure the effect of CCAP on crustacean heart rate.

Materials:

-

Live crustacean (e.g., crab, shrimp)

-

Dissection tools

-

Perfusion chamber

-

Crustacean saline

-

CCAP peptide solution (various concentrations)

-

Impedance detector or other heart rate monitoring system

-

Data acquisition software

Procedure:

-

Preparation of the Animal: Anesthetize the crustacean by placing it on ice. Carefully remove the dorsal carapace to expose the heart.

-

Semi-isolated Heart Preparation: Isolate the heart with its associated cardiac ganglion and pericardial organs. Place the preparation in a perfusion chamber continuously superfused with oxygenated crustacean saline.

-

Heart Rate Recording: Attach electrodes to the heart muscle or use an impedance detector to record heart contractions. Establish a stable baseline heart rate in saline.

-

CCAP Application: Perfuse the preparation with saline containing known concentrations of CCAP. Record the heart rate for a set period at each concentration.

-

Data Analysis: Measure the change in heart rate (beats per minute) from the baseline for each CCAP concentration. Plot a dose-response curve to determine the EC50.[4][11]

Immunohistochemistry (IHC) for CCAP Localization

Objective: To visualize the distribution of CCAP-containing neurons and processes in the nervous system.

Materials:

-

Crustacean nervous tissue (e.g., brain, thoracic ganglia)

-

Fixative (e.g., 4% paraformaldehyde)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody against CCAP

-

Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Microscope (fluorescence or light)

Procedure:

-

Tissue Dissection and Fixation: Dissect the nervous tissue in cold saline and fix it in 4% paraformaldehyde overnight at 4°C.

-

Tissue Sectioning: Cryoprotect the tissue in sucrose (B13894) solutions and section it using a cryostat or vibratome.

-

Blocking: Incubate the sections in a blocking solution for at least one hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CCAP antibody overnight at 4°C.

-

Washing: Wash the sections multiple times in PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sections with the labeled secondary antibody for 1-2 hours at room temperature.

-

Visualization: If using a fluorescent secondary antibody, mount the sections and visualize them under a fluorescence microscope. If using an enzyme-conjugated secondary antibody, incubate with a substrate to produce a colored precipitate before mounting and viewing under a light microscope.[7][13]

Quantitative Real-Time PCR (qRT-PCR) for CCAP Gene Expression

Objective: To quantify the relative expression levels of the CCAP gene in different tissues or under various physiological conditions.

Materials:

-

Crustacean tissue samples

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the CCAP gene and a reference gene

Procedure:

-

RNA Extraction: Extract total RNA from the tissue samples using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the CCAP gene using the ΔΔCt method, normalizing to the expression of a stable reference gene.[14][15]

In Situ Hybridization (ISH) for CCAP mRNA Localization

Objective: To visualize the cellular localization of CCAP mRNA transcripts within tissues.

Materials:

-

Crustacean tissue sections

-

Digoxigenin (DIG)-labeled antisense RNA probe for CCAP mRNA

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Proteinase K

-

Wash buffers (e.g., SSC)

Procedure:

-

Tissue Preparation: Prepare fixed tissue sections as for IHC.

-

Proteinase K Treatment: Briefly treat the sections with Proteinase K to improve probe accessibility.

-

Hybridization: Incubate the sections with the DIG-labeled antisense CCAP probe in hybridization buffer overnight at an elevated temperature (e.g., 65°C).

-

Washing: Perform a series of stringent washes in SSC buffer to remove unbound probe.

-

Immunodetection: Incubate the sections with an anti-DIG-AP antibody.

-

Color Development: Incubate the sections with the NBT/BCIP substrate solution to produce a colored precipitate where the CCAP mRNA is located.

-

Imaging: Mount the sections and visualize the results under a light microscope.[3][16]

Signaling Pathways and Experimental Workflows

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[3][4] This binding initiates an intracellular signaling cascade. While the complete pathway can vary between tissues and species, it is generally understood to involve the activation of second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+), leading to the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate target proteins, ultimately leading to the observed physiological response.

References

- 1. Modulation of Oscillator Interactions in the Crab Stomatogastric Ganglion by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Updated Guide to the Identification, Quantitation, and Imaging of the Crustacean Neuropeptidome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptidomics: Improvements in Mass Spectrometry Imaging Analysis and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Ecdysis Triggering Hormone, Eclosion Hormone, and this compound Play Essential but Different Roles in the Molting Process of Mud Crab, Scylla paramamosain [frontiersin.org]

- 9. Modulation of oscillator interactions in the crab stomatogastric ganglion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium balance in crustaceans: nutritional aspects of physiological regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control | PLOS One [journals.plos.org]

- 12. Distribution of a novel cardioactive neuropeptide (CCAP) in the nervous system of the shore crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunohistochemical localization of proteins in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and developmental expression of mRNAs encoding this compound (CCAP) in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. ucl.ac.uk [ucl.ac.uk]

The Neurohormonal Function of Crustacean Cardioactive Peptide (CCAP) in Insects: A Technical Guide

Foreword: Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in orchestrating a diverse array of physiological and developmental processes in insects. Initially identified for its cardioacceleratory effects, the functional repertoire of CCAP has expanded to include critical involvement in ecdysis (molting), visceral muscle contraction, and the regulation of other hormonal systems. This technical guide provides an in-depth examination of CCAP's function as a neurohormone, tailored for researchers, scientists, and drug development professionals. It synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for understanding and investigating this multifaceted signaling molecule.

Core Physiological Functions of CCAP

CCAP acts as a neurohormone, released from neurosecretory cells into the hemolymph to act on distant target tissues. Its functions are pleiotropic, impacting several vital systems.

Regulation of Ecdysis

CCAP is a critical initiator of the ecdysis behavioral sequence, the process of shedding the old cuticle.[1] Its release from specific neurons in the central nervous system (CNS) triggers the stereotyped motor programs for ecdysis.[1] Studies in both holometabolous and hemimetabolous insects have demonstrated that interfering with the CCAP signaling pathway, for instance through RNA interference (RNAi), leads to severe ecdysis defects and high mortality rates.[1][2] For example, knockdown of the CCAP receptor (CCAPR) in Rhodnius prolixus resulted in mortality rates as high as 84%.[1][2] This essential role makes the CCAP signaling system a potential target for the development of novel insecticides.

Myotropic and Cardioacceleratory Activity

As its name suggests, CCAP has potent myotropic (muscle-contracting) and cardioacceleratory effects. It directly stimulates the contraction of visceral muscles, including the hindgut and oviducts.[1][3] Furthermore, CCAP significantly increases the heart contraction rate, which is thought to aid in the circulation of other signaling molecules, such as ecdysis-triggering hormones, throughout the hemolymph during critical periods like molting.[1][4] In the mosquito Anopheles gambiae, injection of CCAP has been shown to increase heart contraction rates by up to 28% and intracardiac hemolymph flow velocities by up to 33%.[4] Conversely, partial knockdown of CCAP via RNAi decreased the mosquito heart rate by 6%.[4] In Rhodnius prolixus, reducing the CCAPR transcript level led to a 31.1% decrease in heartbeat frequency in vivo.[1]

Regulation of Other Hormones and Processes

CCAP is also implicated in the regulation of other physiological processes. Recent evidence in the desert locust, Schistocerca gregaria, has revealed a prothoracicostatic function for CCAP, where it acts to decrease the secretion of ecdysteroids from the prothoracic glands.[5][6] This adds another layer of complexity to its role in the hormonal cascade controlling molting. CCAP is also involved in modulating feeding behavior and digestive processes in some insects.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of CCAP and its signaling pathway components as documented in various insect species.

Table 1: Effects of CCAP on Cardiac and Muscular Function

| Species | Tissue/Organ | Parameter Measured | CCAP Concentration | Observed Effect | Citation |

| Anopheles gambiae | Heart | Contraction Rate | 1x10⁻⁵ to 1x10⁻⁷ M | 21-26% increase | [7] |

| Anopheles gambiae | Heart | Hemolymph Flow Velocity | Not specified | Up to 33% increase | [4] |

| Anopheles gambiae | Antennal APOs & Heart | Contraction Rate | 1x10⁻⁶ M | 12-13% (APOs) & 18% (Heart) increase | |

| Tenebrio molitor | Heart | Heartbeat Frequency | >10⁻⁷ M | Dose-dependent increase | [8] |

Table 2: Effects of RNAi-Mediated Knockdown of CCAP/CCAPR

| Species | Target Gene | Parameter Measured | Observed Effect | Citation |

| Rhodnius prolixus | CCAPR | Basal Heartbeat Frequency (in vivo) | 31.1% decrease | [1] |

| Rhodnius prolixus | CCAP | Mortality during ecdysis | 47.6% mortality | [1] |

| Rhodnius prolixus | CCAPR | Mortality during ecdysis | 56.2% mortality | [1] |

| Rhodnius prolixus | CCAP & CCAPR | Mortality during ecdysis | Up to 84% mortality | [1][2] |

| Anopheles gambiae | CCAP | Heart Rate | 6% decrease | [4] |

Table 3: CCAP Receptor Activation (EC₅₀ Values)

| Species | Receptor | Cell Line | EC₅₀ | Citation |

| Rhodnius prolixus | RhoprCCAPR | CHO-WTA11 | 12.2 ± 1.1 nM | [3] |

| Schistocerca gregaria | Schgr-CCAPR-1 | CHO-WTA11 | 0.44 nM | [9] |

| Schistocerca gregaria | Schgr-CCAPR-2 | CHO-WTA11 | 0.17 nM | [9] |

| Schistocerca gregaria | Schgr-CCAPR-3 | CHO-WTA11 | 0.23 nM | [9] |

CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[3][10][11] Functional assays have demonstrated that the CCAP receptor, upon ligand binding, activates the phospholipase C (PLC) signaling cascade. This strongly suggests that the receptor is coupled to a Gq-type alpha subunit of the heterotrimeric G-protein. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates the physiological responses to CCAP, such as muscle contraction. Some studies also suggest a potential dual coupling of the CCAP receptor to both Ca²⁺ and cAMP second messenger systems, although the Ca²⁺ pathway is more extensively characterized.

Caption: CCAP signaling pathway via a Gq-protein coupled receptor.

Experimental Protocols

Investigating the function of CCAP often involves a combination of molecular and physiological techniques. Below are detailed methodologies for key experimental approaches.

Protocol: RNA Interference (RNAi) Mediated Knockdown of CCAP/CCAPR

This protocol describes the process of reducing the expression of the CCAP or CCAPR gene in an insect to study its loss-of-function phenotype.

1. dsRNA Synthesis: a. Template Generation: Amplify a 300-500 bp region of the target gene (CCAP or CCAPR) from cDNA using PCR. Design primers with T7 promoter sequences at the 5' end of both the forward and reverse primers. b. In Vitro Transcription: Use a commercially available in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) with the PCR product as a template to synthesize sense and anti-sense RNA strands. c. dsRNA Annealing: Mix the sense and anti-sense RNA, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to form double-stranded RNA (dsRNA). d. Purification and Quantification: Purify the dsRNA using an appropriate method (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation or a column-based kit). Quantify the dsRNA concentration using a spectrophotometer. Dilute to the desired working concentration (e.g., 1-3 µg/µL) in nuclease-free water or injection buffer.

2. Insect Injection: a. Anesthetization: Anesthetize insects by chilling on ice for 5-10 minutes. b. Injection: Using a microinjection system (e.g., Nanoject), inject a defined volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel, typically through the intersegmental membrane of the abdomen. c. Controls: Inject a control group with dsRNA targeting a non-related gene (e.g., Green Fluorescent Protein, GFP) to control for the effects of injection and the presence of dsRNA.

3. Phenotypic Analysis: a. Observation: Monitor the insects daily for specific phenotypes, such as mortality, developmental delays, or failure to complete ecdysis.[1] b. Physiological Assays: Conduct physiological assays (e.g., heart rate measurement as described in Protocol 4.2) at a predetermined time point post-injection to assess functional changes.

4. Verification of Knockdown (qRT-PCR): a. RNA Extraction: At a suitable time post-injection (e.g., 3-5 days), dissect relevant tissues (e.g., CNS, heart) or use the whole body and extract total RNA using a standard kit (e.g., TRIzol or column-based kits). b. cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit. c. qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., actin, RPL32). d. Analysis: Calculate the relative expression of the target gene in the dsRNA-treated group compared to the control group using the ΔΔCt method to confirm successful knockdown. A knockdown efficiency of up to 92% has been reported for CCAP and its receptor.[1]

Protocol: In Vitro Semi-Isolated Heart Bioassay

This protocol is used to directly measure the effect of CCAP on the insect heart contraction rate.

1. Dissection: a. Anesthetize an insect by chilling. b. Secure the insect dorsal-side up in a dissection dish filled with insect saline. c. Make a longitudinal incision along the dorsal midline and pin the cuticle flaps to the side to expose the dorsal vessel (heart). d. Carefully remove obstructing tissues like fat body and trachea, ensuring the heart and its associated alary muscles remain intact.

2. Perfusion and Recording: a. Transfer the preparation to a perfusion chamber and continuously supply with fresh, oxygenated insect saline. b. Position the preparation under a microscope and record a video of the heart contractions for a baseline measurement (e.g., 2-5 minutes). c. Replace the saline with a solution containing a known concentration of synthetic CCAP. d. Record the heart contractions for another period to measure the response. e. Perform a washout step by perfusing with normal saline to observe if the effect is reversible.

3. Data Analysis: a. Manually or using automated tracking software, count the number of heartbeats per minute from the video recordings for the baseline, treatment, and washout periods. b. Calculate the percentage change in heart rate following CCAP application compared to the baseline.

Implications for Drug and Insecticide Development

The critical and conserved roles of CCAP in insect physiology, particularly in the vital process of ecdysis, make its signaling pathway an attractive target for the development of novel and species-specific insecticides.[3] Disrupting CCAP signaling can lead to lethal phenotypes, as demonstrated by RNAi studies.[1][2] Therefore, the development of small molecule agonists or antagonists that target the CCAP receptor could provide a new generation of pest management agents. The high-throughput screening of chemical libraries using cell-based assays with the expressed CCAP receptor is a viable strategy for identifying such molecules. Given that GPCRs are a major target for human pharmaceuticals, the methodologies and knowledge base for GPCR drug discovery are well-established and can be adapted for insect-specific targets like the CCAP receptor.

References

- 1. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioacceleratory function of the neurohormone CCAP in the mosquito Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Pleiotropic effects of the neuropeptides CCAP and myosuppressin in the beetle, Tenebrio molitor L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Identification of G protein-coupled receptors for Drosophila PRXamide peptides, CCAP, corazonin, and AKH supports a theory of ligand-receptor coevolution - PMC [pmc.ncbi.nlm.nih.gov]

The Crustacean Cardioactive Peptide (CCAP) Signaling Pathway in Arthropods: A Technical Guide

Abstract

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in a multitude of physiological processes across the phylum Arthropoda. Encoded by a single gene, this cyclic nonapeptide, with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂, is integral to the precise regulation of ecdysis (molting), cardiac function, metabolism, and feeding behaviors.[1][2][3] CCAP exerts its effects by activating a specific G-protein coupled receptor (GPCR), initiating a complex intracellular signaling cascade. This technical guide provides an in-depth exploration of the CCAP signaling pathway, presenting quantitative data on receptor activation, detailed experimental protocols for its study, and visual diagrams of the pathway and associated research workflows. This document is intended to serve as a comprehensive resource for researchers investigating arthropod neuroendocrinology and for professionals in the development of novel pest management strategies.

Introduction

First isolated from the shore crab Carcinus maenas for its potent cardioacceleratory effects, this compound (CCAP) has since been identified as a pleiotropic neurohormone in numerous arthropod species.[3] Its functions are diverse, ranging from the orchestration of the complex behavioral sequences of ecdysis to the modulation of heart rate, gut motility, and energy metabolism.[2][3] The conservation of both the peptide and its receptor across distant arthropod lineages underscores its fundamental importance.

The CCAP receptor (CCAPR) is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[4] Upon binding CCAP, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent production of intracellular second messengers. Understanding the intricacies of this pathway is crucial for elucidating the neurobiological control of key life processes in arthropods and offers promising avenues for the development of highly specific and effective insecticides.

The CCAP Signaling Cascade

The CCAP signaling pathway is initiated by the binding of the CCAP ligand to its cognate receptor on the cell surface. This event triggers a cascade of intracellular events mediated by second messengers, ultimately leading to a physiological response.

Receptor Activation and G-Protein Coupling

The CCAPR, upon activation by CCAP, couples to heterotrimeric G-proteins. Evidence suggests that the CCAPR can couple to multiple G-protein subtypes, primarily Gs and Gq.[5][6][7]

-

Gs (stimulatory) pathway: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Gq pathway: Activation of Gq stimulates phospholipase C (PLC), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

Second Messenger Production and Downstream Effectors

The production of second messengers amplifies the initial signal and activates downstream effector proteins:

-

cAMP and Protein Kinase A (PKA): Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a wide array of target proteins, including ion channels, enzymes, and transcription factors, thereby modulating their activity.[8]

-

IP3, Calcium Mobilization, and DAG: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), another key serine/threonine kinase that phosphorylates its own set of target proteins to elicit cellular responses.[8]

The dual coupling of the CCAPR to both Gs and Gq pathways allows for a complex and finely tuned cellular response to CCAP stimulation.

Quantitative Data on CCAP Receptor Activation

The potency of CCAP in activating its receptor has been quantified in several arthropod species using heterologous expression systems. The half-maximal effective concentration (EC₅₀) is a common measure of a ligand's functional potency.

| Species | Receptor(s) | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Schistocerca gregaria (Desert Locust) | Schgr-CCAPR-1 | CHO-PAM28 | Aequorin Luminescence | 0.7 | [9] |

| Schgr-CCAPR-2 | CHO-PAM28 | Aequorin Luminescence | 0.2 | [9] | |

| Schgr-CCAPR-3 | CHO-PAM28 | Aequorin Luminescence | 0.5 | [9] | |

| Rhodnius prolixus (Kissing Bug) | RhoprCCAPR | CHO-WTA11 | Aequorin Luminescence | 12.2 ± 1.1 | [4] |

Note: The lower the EC₅₀ value, the greater the potency of the peptide in activating the receptor. The data indicates that CCAP activates its receptors with high, often sub-nanomolar to low-nanomolar, potency.

Key Experimental Protocols

Investigating the CCAP signaling pathway involves a range of molecular and cellular techniques. Below are detailed protocols for essential experiments.

Functional Characterization of CCAPR in a Heterologous System

This protocol describes the expression of an arthropod CCAP receptor in a mammalian cell line to measure its response to CCAP, typically by quantifying intracellular calcium mobilization.

Objective: To determine the potency (EC₅₀) of CCAP on its cloned receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells (e.g., CHO-WTA11 line stably expressing apoaequorin and the promiscuous Gα16 protein).

-

CCAPR expression vector (e.g., RhoprCCAPR in pcDNA™3.1(+)).

-

Transfection reagent (e.g., X-tremeGENE HP).

-

Cell culture medium (DMEM/F12, fetal bovine serum, antibiotics).

-

Coelenterazine (B1669285) h (aequorin substrate).

-

Synthetic CCAP peptide.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO-WTA11 cells in standard medium to ~80% confluency in a 96-well plate.

-

For each well, prepare a transfection mix containing the CCAPR expression vector and transfection reagent according to the manufacturer's protocol.

-

Transfect cells and incubate for 48 hours to allow for receptor expression.

-

-

Aequorin Reconstitution:

-

Remove culture medium and wash cells with serum-free medium.

-

Add 50 µL of medium containing 5 µM coelenterazine h to each well.

-

Incubate the plate in the dark at room temperature for 4 hours to allow the apoaequorin to be reconstituted into functional aequorin.

-

-

Luminometer Assay:

-

Prepare serial dilutions of synthetic CCAP peptide in assay buffer.

-

Place the 96-well plate into a luminometer equipped with an injection system.

-

Program the luminometer to inject 50 µL of the CCAP dilution into a well and immediately measure the resulting luminescence (light emission) for 30 seconds. The light emission is proportional to the intracellular calcium concentration.

-

Inject a final concentration of 10 µM ATP to lyse the cells and measure the total aequorin response.

-

-

Data Analysis:

-

Calculate the response for each CCAP concentration as a percentage of the total aequorin response.

-

Plot the dose-response curve (response vs. log[CCAP concentration]).

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ value.[4]

-

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a method for measuring changes in intracellular calcium in response to CCAP stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To visualize and quantify CCAP-induced calcium mobilization in live cells.

Materials:

-

Adherent insect or mammalian cells expressing CCAPR.

-

Fura-2 AM (cell-permeant calcium indicator).

-

Pluronic F-127.

-

DMSO.

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.3).

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in a black, clear-bottom 96-well plate and grow to ~80-90% confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Remove the culture medium, wash cells with HBSS, and add the loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Calcium Imaging:

-

Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader.

-

Acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm, while measuring emission at ~510 nm.

-

Add CCAP to the desired final concentration and record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

Gene Knockdown using RNA Interference (RNAi)

This protocol outlines a general method for reducing the expression of the CCAP receptor in an insect using RNA interference to study its physiological function in vivo.

Objective: To assess the function of the CCAPR by observing the phenotype resulting from its reduced expression.

Materials:

-

Target insect (e.g., Rhodnius prolixus).

-

Template DNA for CCAPR gene.

-

Primers with T7 promoter sequences.

-

dsRNA synthesis kit.

-

Microinjection system.

-

Control dsRNA (e.g., targeting a non-related gene like Argentinosine).

Procedure:

-

dsRNA Synthesis:

-

Amplify a ~300-500 bp fragment of the CCAPR cDNA using PCR with primers containing the T7 promoter sequence at their 5' ends.

-

Use the purified PCR product as a template for in vitro transcription using a dsRNA synthesis kit according to the manufacturer's instructions.

-

Purify and quantify the resulting dsRNA.

-

-

Insect Injection:

-

Anesthetize the insects (e.g., by chilling on ice).

-

Using a microinjection needle, inject a specific amount of dsRNA (e.g., 1-2 µg in 1 µL) into the hemocoel of each insect.[2]

-

Inject a control group with an equivalent amount of control dsRNA.

-

-

Phenotypic Analysis:

-

Maintain the insects under standard rearing conditions.

-

Monitor the insects for specific phenotypes related to known CCAP functions (e.g., defects in ecdysis, changes in heart rate, altered feeding behavior).[12]

-

Dissect tissues at various time points post-injection.

-

-

Validation of Knockdown:

-

Extract total RNA from relevant tissues (e.g., CNS, heart, gut).

-

Conclusion and Future Directions

The this compound signaling pathway represents a critical neuroendocrine system in arthropods, governing a wide range of essential life processes. The core of this pathway involves the activation of a G-protein coupled receptor, which dually couples to Gs and Gq proteins to stimulate cAMP and Ca²⁺ second messenger cascades. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to facilitate further research.

Future investigations should focus on several key areas. A broader characterization of CCAPR pharmacology across a wider range of arthropod species is needed to understand the evolutionary diversification of this system. Elucidating the specific downstream targets of PKA and PKC in different tissues will provide a more complete picture of how CCAP achieves its pleiotropic effects. Furthermore, a deeper understanding of the mechanisms of CCAPR desensitization and internalization will be crucial. From an applied perspective, the high specificity of the CCAP-CCAPR interaction presents an attractive target for the development of next-generation insecticides that are effective against pests while minimizing harm to beneficial insects and other non-target organisms.

References

- 1. Functions of duplicated genes encoding CCAP receptors in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene identification and RNAi-silencing of p62/SQSTM1 in the vector Rhodnius prolixus reveals a high degree of sequence conservation but no apparent deficiency-related phenotypes in vitellogenic females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Evolutionary Conservation of the CCAP Neuropeptide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a critical role in a variety of physiological processes in invertebrates, most notably in the regulation of ecdysis (molting). Its remarkable evolutionary stability across diverse arthropod lineages makes the CCAP signaling system a compelling target for the development of novel and specific pest control agents. This technical guide provides an in-depth overview of the evolutionary conservation of CCAP, its signaling pathway, and detailed methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction: The CCAP Neuropeptide

CCAP is a cyclic nonapeptide with the conserved amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues.[1][2] First isolated from the shore crab Carcinus maenas, it was initially recognized for its cardioacceleratory functions.[1] Subsequent research has revealed its multifaceted roles as a neurohormone and neuromodulator in insects and other arthropods, regulating processes such as ecdysis, heart rate, and feeding behavior.[3][4] The profound conservation of both the peptide and its receptor across vast evolutionary distances underscores its fundamental importance in arthropod physiology.

Molecular Conservation of the CCAP Prepropeptide and Mature Peptide

The CCAP neuropeptide is synthesized as a larger precursor protein, the CCAP prepropeptide. The general organization of this precursor is well-conserved across insect orders.[5][6][7] It typically contains a signal peptide, the single copy of the CCAP sequence, and several associated peptides.[5] The mature CCAP peptide is flanked by conserved cleavage sites, ensuring the precise excision and subsequent amidation of the active nonapeptide.[8]

Table 1: Amino Acid Sequence Alignment of the Mature CCAP Neuropeptide in Selected Invertebrates

| Species | Order | Mature CCAP Sequence | Reference |

| Carcinus maenas | Decapoda | P F C N A F T G C - NH2 | [1] |

| Drosophila melanogaster | Diptera | P F C N A F T G C - NH2 | [9] |

| Manduca sexta | Lepidoptera | P F C N A F T G C - NH2 | [8] |

| Tribolium castaneum | Coleoptera | P F C N A F T G C - NH2 | [4] |

| Rhodnius prolixus | Hemiptera | P F C N A F T G C - NH2 | [3] |

| Schistocerca gregaria | Orthoptera | P F C N A F T G C - NH2 | [10] |

| Coccinella septempunctata | Coleoptera | P F C N A F T G C - NH2 | [11] |

The CCAP Signaling Pathway

The CCAP signaling pathway is a crucial component of the neuroendocrine cascade that governs ecdysis. CCAP acts by binding to a specific G-protein coupled receptor (GPCR), the CCAP receptor (CCAP-R).[3][10] This binding event initiates an intracellular signaling cascade, often involving second messengers such as calcium (Ca2+) and cyclic AMP (cAMP), leading to downstream physiological responses.[10] The CCAP signaling pathway is intricately linked with other hormonal signals, including Ecdysis Triggering Hormone (ETH) and Eclosion Hormone (EH), to ensure the precise timing and execution of the ecdysis behavioral sequence.[12]

Functional Conservation of the CCAP Receptor

The CCAP receptor (CCAP-R) is a rhodopsin-like GPCR that exhibits a high degree of sequence similarity and functional conservation across insect species.[3][10] Functional assays have demonstrated that CCAP can activate its cognate receptors in different species with high potency, as indicated by the low nanomolar to sub-nanomolar half-maximal effective concentrations (EC50). The conservation of receptor function is critical for the development of targeted receptor agonists or antagonists.[13]

Table 2: Quantitative Analysis of CCAP Receptor Activation in Different Insect Species

| Species | Receptor(s) | Expression System | EC50 of CCAP | Reference |

| Rhodnius prolixus | RhoprCCAPR | CHO cells | 12.2 ± 1.1 nM | [3] |

| Schistocerca gregaria | Schgr-CCAPR-1 | CHO-WTA11 cells | (sub)nanomolar range | [10][14] |

| Schistocerca gregaria | Schgr-CCAPR-2 | CHO-WTA11 cells | (sub)nanomolar range | [10][14] |

| Schistocerca gregaria | Schgr-CCAPR-3 | CHO-WTA11 cells | (sub)nanomolar range | [10][14] |

Experimental Protocols for Studying CCAP Conservation

A multi-faceted approach is required to fully characterize the evolutionary conservation of the CCAP neuropeptide system. The following sections provide detailed methodologies for key experiments.

Sequence Alignment and Phylogenetic Analysis

Objective: To determine the degree of sequence conservation of CCAP and its receptor across different species.

Methodology:

-

Sequence Retrieval: Obtain CCAP prepropeptide and CCAP receptor amino acid sequences from public databases such as NCBI GenBank.[5]

-

Multiple Sequence Alignment: Align the retrieved sequences using software such as ClustalW or MAFFT to identify conserved domains and residues.[4][5]

-

Phylogenetic Tree Construction: Construct a phylogenetic tree using methods like Maximum Likelihood or Neighbor-Joining (e.g., with MEGA software) to infer the evolutionary relationships between the sequences.[3] Bootstrap analysis (e.g., 1000 replicates) should be performed to assess the statistical support for the tree topology.[3]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of CCAP and CCAP-R transcripts in different tissues and developmental stages.

Methodology:

-

RNA Extraction: Isolate total RNA from dissected tissues (e.g., central nervous system, gut) using a suitable method like TRIzol reagent or a commercial kit.[15]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15][16]

-

Primer Design: Design and validate gene-specific primers for the target genes (CCAP, CCAP-R) and a stable reference gene for normalization.

-

qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system.[15][17] The reaction should include a no-template control and be run in triplicate.[18]

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[15] Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.

In-situ Hybridization (ISH) for mRNA Localization

Objective: To visualize the spatial expression pattern of CCAP mRNA in tissues.

Methodology:

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the target CCAP mRNA sequence.[19] A sense probe should be used as a negative control.

-

Tissue Preparation: Fix dissected tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) and embedding for cryosectioning.[19] For whole-mount preparations, permeabilize the tissue with proteinase K.[20]

-

Hybridization: Incubate the tissue sections or whole mounts with the labeled probe in a hybridization buffer at an optimized temperature (e.g., 65°C) overnight in a humidified chamber.[19]

-

Washing: Perform stringent washes to remove non-specifically bound probe.[21]

-

Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.[19]

-

Imaging: Mount the slides and visualize the signal using a light microscope.

Immunohistochemistry (IHC) for Peptide and Receptor Localization

Objective: To determine the cellular and subcellular localization of the CCAP peptide and its receptor.

Methodology:

-

Tissue Preparation: Dissect and fix tissues in 2-4% paraformaldehyde.[22][23]

-

Blocking: Incubate the tissue in a blocking solution (e.g., 5% normal goat serum in PBT) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the tissue with a primary antibody specific to CCAP or its receptor overnight at 4°C.[12]

-

Secondary Antibody Incubation: After washing, incubate the tissue with a fluorescently labeled secondary antibody that recognizes the primary antibody.[24]

-

Mounting and Imaging: Mount the tissue in an appropriate mounting medium and visualize the fluorescent signal using a confocal microscope.

Mass Spectrometry (MS) for Neuropeptide Profiling

Objective: To identify and quantify the endogenous CCAP peptide and its potential post-translational modifications.

Methodology:

-

Peptide Extraction: Dissect tissues and extract peptides using an appropriate solvent, such as acidified acetone (B3395972) or methanol.[25][26]

-

Sample Cleanup: Desalt and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 column.[25]

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[26][27] Data-dependent or data-independent acquisition methods can be employed.[26]

-

Data Analysis: Identify the CCAP peptide by matching the fragmentation pattern (MS/MS spectrum) against a database of known peptide sequences.[25] Quantitative analysis can be performed using label-free or stable isotope labeling methods.[27]

Double-Stranded RNA (dsRNA) Interference for Functional Analysis

Objective: To investigate the function of CCAP and its receptor by knocking down their expression.

Methodology:

-

dsRNA Synthesis: Synthesize dsRNA corresponding to a specific region of the CCAP or CCAP-R gene. A control dsRNA (e.g., targeting a non-related gene like GFP) should also be prepared.[28]

-

dsRNA Delivery: Inject the dsRNA into the hemocoel of the insect.[29] Oral feeding or soaking can also be used for some species.[28]

-

Knockdown Verification: After an appropriate incubation period, confirm the knockdown of the target gene expression by qPCR.[29]

-

Phenotypic Analysis: Observe and quantify any resulting phenotypes, such as ecdysis failure, altered heart rate, or behavioral changes.[3]

Calcium Imaging for Receptor Activation Studies

Objective: To measure intracellular calcium changes in response to CCAP receptor activation.

Methodology:

-

Cell Culture and Loading: Culture cells expressing the CCAP receptor (e.g., CHO cells or primary insect neurons) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[30][31]

-

Microscopy Setup: Place the loaded cells on a fluorescence microscope equipped for live-cell imaging.[32]

-

Stimulation: Perfuse the cells with a solution containing CCAP at various concentrations.

-

Image Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths.[33]

-

Data Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to CCAP application.[33] This can be used to generate dose-response curves and determine the EC50.

Implications for Drug Development

The high degree of evolutionary conservation in the CCAP signaling pathway presents a unique opportunity for the development of species-specific insecticides. By targeting the CCAP receptor, it is possible to design molecules that disrupt critical physiological processes in pest insects while having minimal impact on non-target organisms. The detailed experimental protocols provided in this guide offer a roadmap for the identification and characterization of novel agonists and antagonists of the CCAP receptor, paving the way for a new generation of safer and more effective pest management strategies.

Conclusion

The CCAP neuropeptide and its signaling pathway are remarkably conserved across a wide range of invertebrate species, highlighting their essential role in arthropod physiology. A comprehensive understanding of this conservation, from the molecular to the functional level, is paramount for both fundamental research and applied applications. The methodologies and data presented in this technical guide provide a robust framework for researchers and drug development professionals to further explore and exploit the CCAP system.

References

- 1. Mass spectral imaging and profiling of neuropeptides at the organ and cellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of Neuropeptide Precursors in Polyneoptera (Insecta) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CCAP this compound [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. elearning.unite.it [elearning.unite.it]

- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genscript.com [genscript.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Protocol for multiplex whole-mount RNA fluorescence in situ hybridization combined with immunohistochemistry in the mosquito brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. langdalelab.com [langdalelab.com]

- 22. janelia.org [janelia.org]

- 23. janelia.org [janelia.org]

- 24. protocols.io [protocols.io]

- 25. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 28. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Ionotropic Receptor Genes in Fig Wasps: Evolutionary Insights from Comparative Studies [mdpi.com]

- 33. researchgate.net [researchgate.net]

Whitepaper: The Role of Crustacean Cardioactive Peptide (CCAP) in Insect Digestion

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide in arthropods, initially identified for its cardioacceleratory functions.[1] Emerging evidence has revealed its significant and multifaceted role in regulating insect digestive physiology. This technical guide synthesizes current research on CCAP's involvement in insect digestion, focusing on its dual function in modulating gut motility and controlling the secretion of digestive enzymes. We present quantitative data on its effects, detail key experimental protocols for its study, and illustrate its molecular signaling pathway. Understanding this system offers potential avenues for the development of novel insect control agents by targeting critical life processes such as feeding and nutrient assimilation.

Introduction to this compound (CCAP)